![molecular formula C22H29N3O5S B1447234 For-Met-Leu-AMC CAS No. 1429788-64-6](/img/structure/B1447234.png)
For-Met-Leu-AMC
Overview
Description
For-Met-Leu-AMC (FML-AMC) is an important molecule in biochemistry, as it is used as a fluorescent marker for a variety of biochemical and physiological processes. FML-AMC is a fluorescent molecule which contains a fluorophore, a methanol group and a leucine residue. This molecule has been widely used in biochemical and physiological research for a variety of applications, including in vitro and in vivo studies.
Scientific Research Applications
Enzymatic Activity and Microfluidic Detection
A study by Batalla et al. (2015) explored an electrochemical microfluidic strategy for the separation and detection of D-methionine (D-Met) and D-leucine (D-Leu). This technique is crucial in identifying biomarkers related to diseases caused by Vibrio cholerae, demonstrating the application of For-Met-Leu-AMC in disease detection and analysis (Batalla et al., 2015).
Biochemical Research and Analysis
Research by Sanz and Toldrá (1997) highlighted the purification and characterization of an aminopeptidase from Lactobacillus sake, demonstrating the enzyme's activity against Leu- and Ala-AMC. This study shows the application of For-Met-Leu-AMC in enzymatic research, providing insights into the biochemical properties of specific enzymes (Sanz & Toldrá, 1997).
Neuropharmacology
Yang et al. (1977) investigated the regional distribution of leu- and met-enkephalin in rat brains, offering insights into the brain's enkephalin content and its variations. This research contributes to the understanding of For-Met-Leu-AMC in the context of neuropharmacology and its impact on brain chemistry (Yang, Hong, & Costa, 1977).
Cellular and Molecular Biology
The study by Selvatici et al. (2003) on formylpeptides like For-Met-Leu-Phe-OMe highlighted their role in activating specific transduction pathways in human neutrophils. This research underlines the significance of For-Met-Leu-AMC in understanding cellular functions and molecular pathways (Selvatici, Falzarano, Traniello, Pagani Zecchini, & Spisani, 2003).
Metabolic and Physiological Studies
Fu et al. (2015) explored the effects of leucine (Leu) in combination with metformin (Met) on insulin sensitivity and glycemic control in diet-induced obese mice. This study reveals the relevance of For-Met-Leu-AMC in metabolic research and its potential therapeutic applications (Fu, Bruckbauer, Li, Cao, Cui, Wu, Shi, Zemel, & Xue, 2015).
Pharmacological Research
Spisani et al. (2003) synthesized peptides like for-Met-Leu-Asp-OMe to investigate their biological activities on human neutrophils, emphasizing the role of For-Met-Leu-AMC in pharmacological research and drug discovery (Spisani, Turchetti, Varani, Falzarano, & Cavicchioni, 2003).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-13(2)9-18(25-21(28)17(23-12-26)7-8-31-4)22(29)24-15-5-6-16-14(3)10-20(27)30-19(16)11-15/h5-6,10-13,17-18H,7-9H2,1-4H3,(H,23,26)(H,24,29)(H,25,28)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLRMRNGBMXRLZ-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
For-Met-Leu-AMC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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